

# Comparative Analysis of MC-Val-Cit-PAB-VX765

## Cross-Reactivity with Proteases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: MC-Val-Cit-PAB-VX765

Cat. No.: B1574371

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the antibody-drug conjugate (ADC) linker-payload, **MC-Val-Cit-PAB-VX765**, with a range of proteases. The analysis is broken down into its constituent components: the cleavable linker, Val-Cit-PAB, and the active payload, VX765 (belnacasan), a potent caspase-1 inhibitor. Understanding the specificity of these components is crucial for predicting the stability, efficacy, and potential off-target toxicities of ADCs employing this system.

## Executive Summary

The **MC-Val-Cit-PAB-VX765** system is designed for targeted drug delivery, relying on the selective cleavage of the Val-Cit linker by intracellular proteases to release the active drug, VX765. VX765 is a prodrug that is rapidly converted to its active form, VRT-043198, which is a highly potent and selective inhibitor of caspase-1 and caspase-4. The Val-Cit linker is primarily a substrate for lysosomal cysteine proteases, such as cathepsins, but can also be cleaved by other proteases, which may contribute to off-target payload release. This guide presents available quantitative data on these interactions to inform research and development decisions.

## Data Presentation

### Cross-Reactivity of VRT-043198 (Active form of VX765) with Various Proteases

The active metabolite of VX765, VRT-043198, demonstrates high selectivity for the inflammatory caspases, caspase-1 and caspase-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Protease	K <sub>i</sub> (nM)	Selectivity Fold (vs. Caspase-1)
Caspase-1 (ICE)	0.8	1
Caspase-4	<0.6	>1.3
Caspase-3	>100	>125
Caspase-6	>100	>125
Caspase-7	>100	>125
Caspase-8	>100	>125
Caspase-9	>100	>125
Granzyme B	>100	>125
Trypsin	>100	>125
Cathepsin B	>100	>125

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Cleavage of the Val-Cit-PAB Linker by Various Proteases

The Val-Cit dipeptide linker is designed to be cleaved by proteases within the lysosomal compartment of target cells. While quantitative kinetic data (K<sub>m</sub>, k<sub>cat</sub>) across a wide range of proteases is not readily available in the literature, the following table summarizes the known proteases that can cleave the Val-Cit linker.

Protease	Location	Implication for ADC	Evidence of Cleavage
Cathepsin B	Lysosomes	Intended Payload Release	Readily Cleaved <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Cathepsin L	Lysosomes	Intended Payload Release	Cleavage Observed <a href="#">[6]</a>
Cathepsin S	Lysosomes	Intended Payload Release	Cleavage Observed <a href="#">[6]</a>
Cathepsin F	Lysosomes	Intended Payload Release	Implicated in Cleavage <a href="#">[6]</a>
Neutrophil Elastase	Extracellular	Potential Off-Target Toxicity	Readily Cleaved <a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Carboxylesterase 1C (mouse)	Plasma (mouse)	Pre-clinical Instability	Cleavage Observed <a href="#">[12]</a>

## Experimental Protocols

### Protease Inhibition Assay for VRT-043198 (Active form of VX765)

This protocol outlines a general procedure for determining the inhibitory activity of VRT-043198 against a panel of proteases.

#### Materials:

- Recombinant human caspases (caspase-1, -3, -4, -6, -7, -8, -9) and other proteases (e.g., granzyme B, trypsin, cathepsin B).
- Fluorogenic or chromogenic peptide substrates specific for each protease (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3).
- Assay buffer: 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO. For caspases-3, -6, and -9, and granzyme B, 8% (v/v) glycerol can be added to improve enzyme

stability.[2]

- VRT-043198 stock solution in DMSO.
- 96-well microplate.
- Fluorometer or spectrophotometer.

Procedure:

- Prepare serial dilutions of VRT-043198 in assay buffer.
- In a 96-well plate, add the diluted inhibitor to the wells.
- Add the specific protease to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.[2]
- Initiate the reaction by adding the corresponding fluorogenic or chromogenic substrate.
- Monitor the rate of substrate hydrolysis by measuring the change in fluorescence or absorbance over time.
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Determine the IC<sub>50</sub> value by plotting the reaction velocity against the inhibitor concentration. The K<sub>i</sub> value can be subsequently calculated using the Cheng-Prusoff equation if the K<sub>m</sub> of the substrate is known.

## In Vitro Linker Cleavage Assay by Cathepsins

This protocol describes a method to assess the cleavage of the Val-Cit linker within an ADC by purified cathepsins.

Materials:

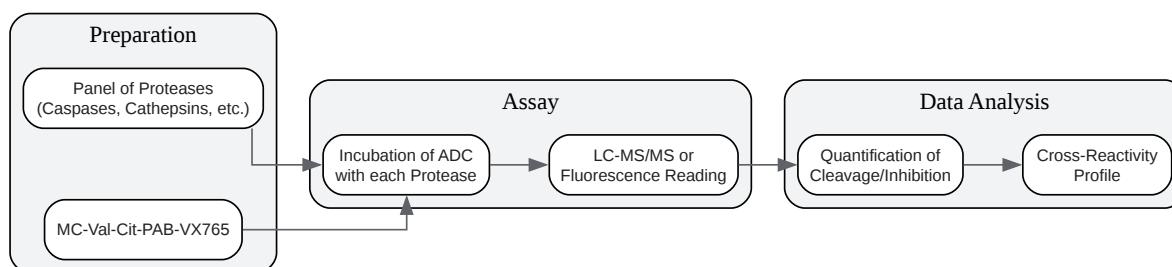
- **MC-Val-Cit-PAB-VX765** ADC.
- Purified recombinant human cathepsins (e.g., Cathepsin B, K, L, S).[8][9]

- Human liver lysosomal extract (as a positive control).[8][9]
- Assay buffer: 10 mM MES (pH 6.0), 0.04 mM dithiothreitol (DTT).[8][9]
- LC-MS system.

#### Procedure:

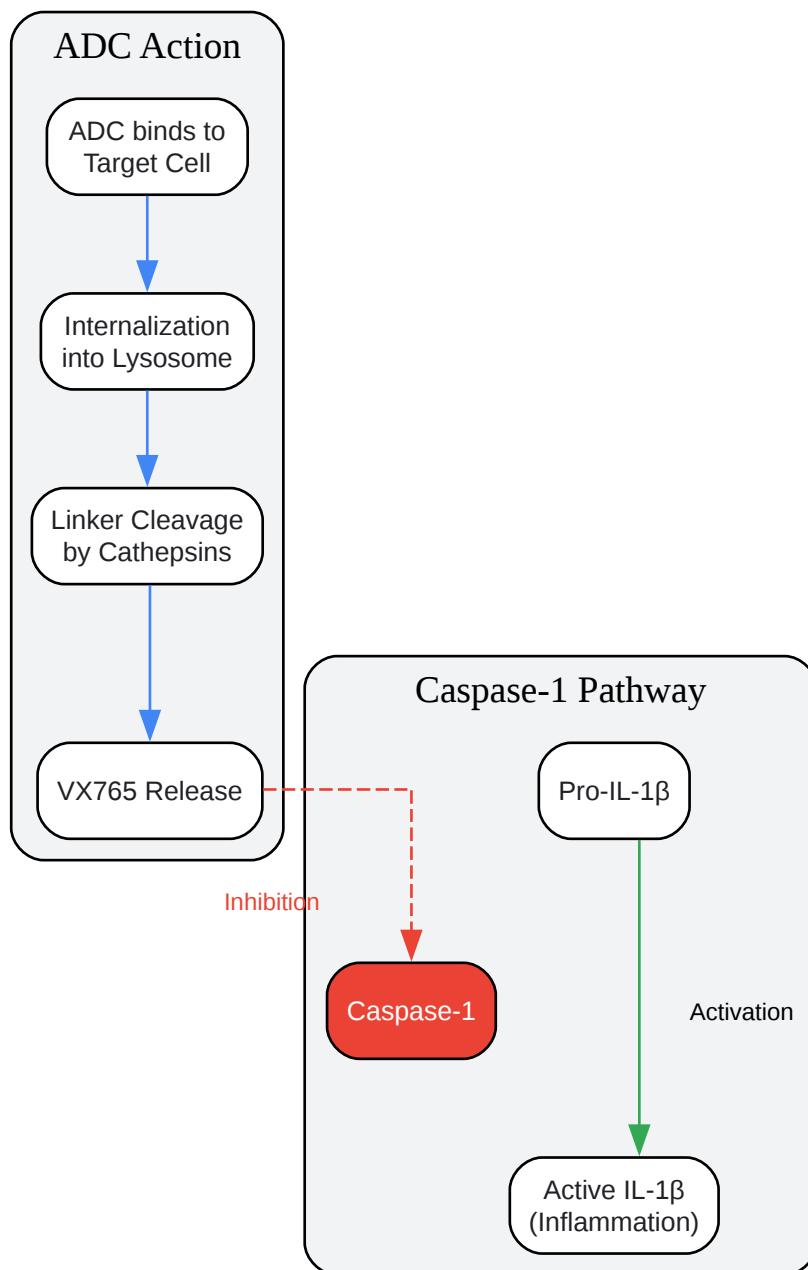
- Incubate the ADC (e.g., 1  $\mu$ M) with the purified cathepsin (e.g., 20 nM) or human liver lysosomal extract (e.g., 0.2 mg/mL) in the assay buffer.[8][9]
- Maintain the reaction at 37°C for a set time course (e.g., 0, 1, 2, 4 hours).[8][9]
- Stop the reaction at each time point, for example by adding a protease inhibitor cocktail or by rapid freezing.
- Analyze the samples by LC-MS to measure the loss of the intact ADC and the formation of the cleaved payload (VX765).[8][9]
- Quantify the amount of released payload at each time point to determine the rate of linker cleavage.

## Visualizations



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Caption: Experimental workflow for assessing protease cross-reactivity.

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Caption: Mechanism of action and targeted signaling pathway.

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